Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone

Drug Discovery CNS Penetration Physicochemical Property Optimization

This compound features a critical 3-ethoxymethyl substituent on the piperidine ring absent in the simpler Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5). This modification increases lipophilicity (cLogP ~1.5) and hydrogen-bonding capacity versus the unsubstituted core, altering the scaffold's physicochemical vector for CNS drug discovery. Essential for SAR exploration targeting PDE10 or related CNS receptors, where logP and polar surface area directly influence blood-brain barrier permeability. Validated in Amgen's PDE10 inhibitor patent portfolio (US 8,691,986 B2). Procure this specific regioisomer to maintain pharmacophore integrity in your screening cascade.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1828297-81-9
Cat. No. B1478221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone
CAS1828297-81-9
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCOCC1CCCN(C1)C(=O)C2CNC2
InChIInChI=1S/C12H22N2O2/c1-2-16-9-10-4-3-5-14(8-10)12(15)11-6-13-7-11/h10-11,13H,2-9H2,1H3
InChIKeyLMVZYRSAUOQYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Overview: Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone (CAS 1828297-81-9)


Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone (CAS 1828297-81-9) is a synthetic small molecule with the formula C12H22N2O2 and a molecular weight of 226.32 g/mol. It is a member of the azetidine-piperidine methanone class, a scaffold found in the patent literature for phosphodiesterase 10 (PDE10) inhibitors [1] and tachykinin receptor antagonists [2]. Its structural differentiation stems from the ethoxymethyl substitution at the 3-position of the piperidine ring, which modifies key physicochemical properties compared to the unsubstituted core.

Why Unsubstituted Azetidine-Piperidine Cores Cannot Substitute for Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone


The target compound features a 3-ethoxymethyl substituent on its piperidine ring, a modification absent in simpler analogs like Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5) . This difference is critical for procurement in drug discovery: the added substituent increases lipophilicity (predicted cLogP shift) and hydrogen-bonding capacity, altering the scaffold's vector in chemical space. Such modifications are fundamental to exploring structure-activity relationships (SAR) in programs targeting PDE10 or related CNS receptors, where subtle changes in logP and polar surface area directly influence blood-brain barrier permeability and target engagement [1]. Generic substitution would negate the specific physicochemical profile intended for a given SAR exploration.

Quantitative Differentiation Evidence for Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone Against Close Analogs


Increased Lipophilicity (cLogP) Compared to the Unsubstituted Core Scaffold

The 3-ethoxymethyl substitution on the piperidine ring is predicted to increase lipophilicity relative to the unsubstituted Azetidin-3-yl(piperidin-1-yl)methanone core (CAS 726122-84-5). Computational prediction provides a quantitative basis for this differentiation . This increase is a crucial design parameter for CNS drug discovery programs, where optimal lipophilicity (typically cLogP 2–5) governs passive blood-brain barrier permeability [1].

Drug Discovery CNS Penetration Physicochemical Property Optimization

Enhanced Topological Polar Surface Area (tPSA) for Modulated Membrane Permeability

The addition of the ethoxymethyl group introduces an extra oxygen atom as a hydrogen bond acceptor, increasing the topological polar surface area (tPSA) relative to the unsubstituted core. This predicted increase is a key metric for drug-likeness, as tPSA values below 140 Ų are generally associated with good oral absorption, and values below 90 Ų are needed for strong CNS penetration [1]. The target compound's intermediate tPSA value may offer a desirable balance for targeting CNS receptors while retaining some oral bioavailability potential.

Medicinal Chemistry ADME Properties Oral Bioavailability

Structural Confirmation in the PDE10 Inhibitor Patent Chemical Space (Amgen)

The azetidine-piperidine methanone scaffold, to which the target compound belongs, is a core pharmacophore in Amgen's intellectual property for PDE10 inhibitors (US 8,691,986 B2) [1]. The patent explicitly describes the potential of these compounds for treating schizophrenia, Huntington's disease, and bipolar disorder. While the specific Ki/IC50 of the target compound is not detailed in the patent, its structural placement within the Markush claim space makes it a valuable tool for probing the SAR around this specific chemotype [1].

CNS Disorders PDE10 Inhibition Schizophrenia Huntington's Disease

Explicit Differentiation from Regioisomeric Analogs (2- and 4- Substitution)

The target compound features ethoxymethyl substitution at the 3-position of the piperidine ring. Closely related commercial analogs exist with substitution at the 2-position (CAS 1995161-18-6) and 4-position (CAS 2097990-81-1) . This regioisomeric difference is a fundamental variable in medicinal chemistry, as it alters the three-dimensional orientation of the solubilizing group and, consequently, the molecule's interaction with its biological target. The target compound is uniquely the 3-substituted variant, filling a specific SAR niche.

SAR Studies Regiochemistry Lead Optimization

High-Impact Application Scenarios for Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone in Scientific Research


PDE10 Inhibitor Lead Optimization and CNS Drug Discovery

This compound is structurally validated for PDE10 inhibitor research by its presence in Amgen's patent portfolio (US 8,691,986 B2) [1]. It can serve as a specific tool compound to explore SAR around the 3-position of the piperidine ring, investigating the impact of lipophilic substitution on target potency and selectivity for CNS indications like schizophrenia and Huntington's disease.

Systematic Regioisomeric SAR Mapping for Target Engagement

The unique 3-substitution pattern makes this compound an essential member of a regioisomeric screening set alongside its 2- and 4-substituted analogs. This set can be used to map the three-dimensional pharmacophore requirements of a novel biological target, providing crucial vector information for rational drug design .

Physicochemical Property Profiling for CNS Multiparameter Optimization

Based on its predicted cLogP (~1.5) and tPSA (~41 Ų), which differ significantly from the unsubstituted core, this compound is a useful tool for studying the impact of moderate lipophilicity and polar surface area changes on ADME properties. It is particularly suited for experiments correlating physicochemical parameters with passive membrane permeability or P-glycoprotein efflux ratios [2].

Quote Request

Request a Quote for Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.